

Acutissimin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Acutissimin A

Cat. No.: B1255025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex tannin, specifically classified as a flavono-ellagitannin. It is formed by the chemical linkage of a flavonoid (catechin) with an ellagitannin (vescalagin).[1] This natural compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as a powerful DNA topoisomerase inhibitor, exhibiting anticancer properties that surpass some clinically used chemotherapeutic agents.[2]

Acutissimin A is naturally found in various plant species, including *Quercus acutissima* and *Quercus phillyraeoides*, and is also formed during the aging of wine in oak barrels.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Acutissimin A**, along with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

Acutissimin A possesses a complex polycyclic structure with numerous hydroxyl groups, contributing to its chemical reactivity and biological functions. Its identity is well-established through various spectroscopic and analytical techniques.

Property	Value	Source(s)
Molecular Formula	C ₅₆ H ₃₈ O ₃₁	[3]
Molecular Weight	1206.88 g/mol	[3]
Monoisotopic Mass	1206.13970441 Da	[3]
CAS Number	108906-66-7	[3]
Appearance	Off-white amorphous powder	[4]
Water Solubility	3.63 g/L (predicted)	[5]
logP (Octanol-Water Partition Coefficient)	3.37 (predicted)	[5]
pKa (Strongest Acidic)	7.15 (predicted)	[5]
Optical Rotation	[α] ²² _D = -80.0° (c = 0.2, acetone)	[4]
Polar Surface Area	545 Å ²	[3]
Hydrogen Bond Donor Count	20	[5]
Hydrogen Bond Acceptor Count	26	[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification of **Acutissimin A**. While comprehensive assigned spectra are not readily available in all public literature, the following summarizes the key analytical methods used for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the complex structure and stereochemistry of **Acutissimin A**. [1][6]
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns. In negative ion mode, a prominent peak is observed at m/z 1205 [M-H]⁻. [7]

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which are abundant in **Acutissimin A**.

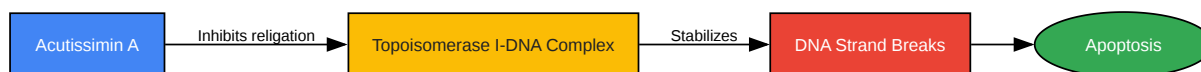
Biological Activities and Mechanism of Action

The primary biological activity of **Acutissimin A** that has been extensively reported is its potent inhibition of DNA topoisomerase I.[8] This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, **Acutissimin A** leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[2]

Studies have shown that **Acutissimin A** is significantly more potent than the clinically used anticancer drug etoposide in its ability to inhibit tumor growth in vitro.[2] In addition to its anticancer effects, as a polyphenol, **Acutissimin A** is also investigated for its antioxidant and anti-inflammatory properties.

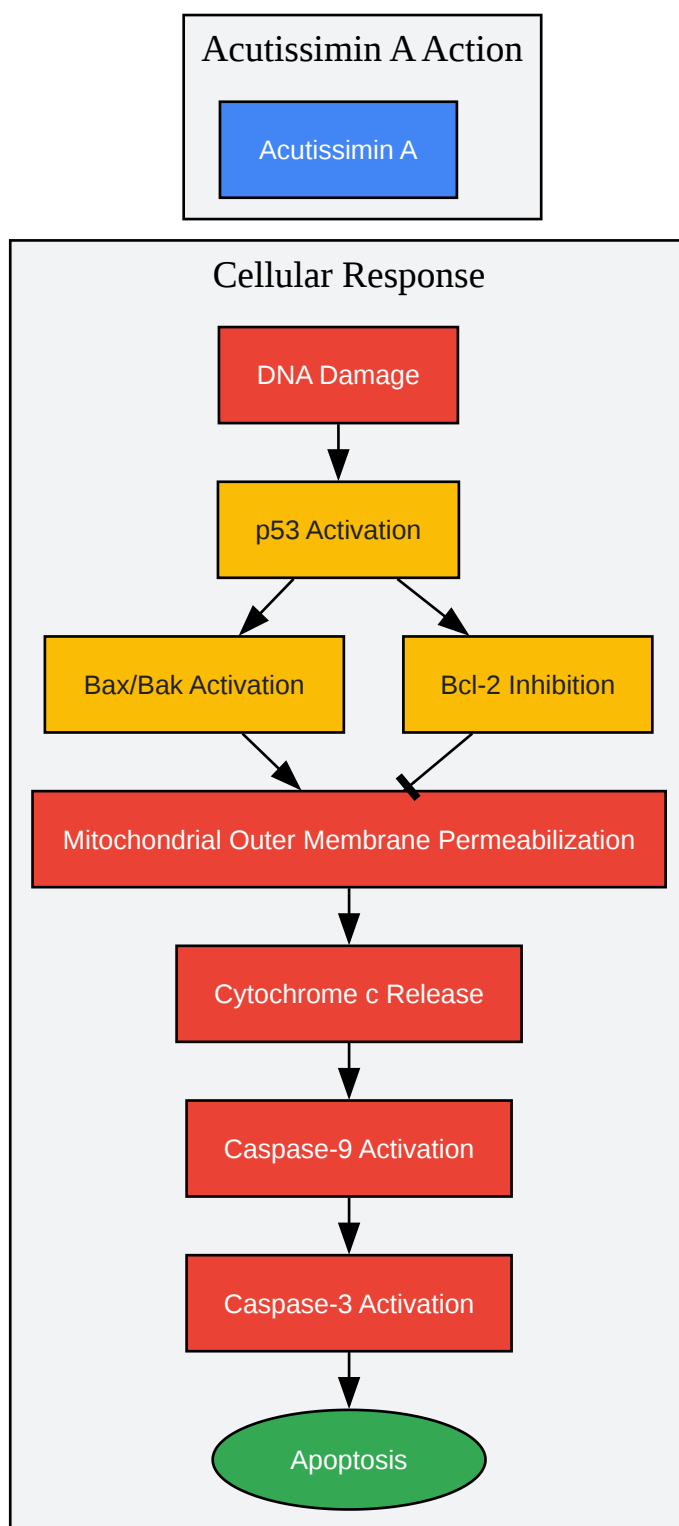
Signaling Pathways

The inhibition of DNA topoisomerase I by **Acutissimin A** initiates a cascade of cellular events that culminate in apoptosis and cell cycle arrest. While the precise signaling network for **Acutissimin A** is a subject of ongoing research, the following diagrams illustrate the established mechanism of action and a plausible downstream signaling pathway based on the known effects of topoisomerase inhibitors and other natural anticancer compounds.



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Mechanism of **Acutissimin A** as a DNA Topoisomerase I inhibitor.



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Plausible intrinsic apoptosis pathway induced by **Acutissimin A**.

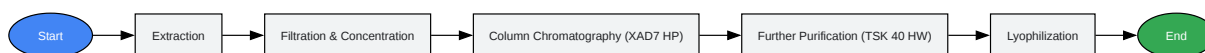
Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of **Acutissimin A**. These protocols are based on established procedures for tannins and natural products.

Isolation of Acutissimin A from Oak Bark

This protocol describes a general procedure for the extraction and purification of **Acutissimin A** from the bark of *Quercus* species.

Workflow:



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Workflow for the isolation of **Acutissimin A**.

Materials:

- Dried and powdered oak bark (*Quercus acutissima*)
- Aqueous acetone (e.g., 70-80%)
- Rotary evaporator
- Amberlite XAD7 HP resin
- Toyopearl HW-40F gel
- Methanol
- Water (deionized or distilled)
- Freeze-dryer

Procedure:

- **Extraction:** Macerate the powdered oak bark with aqueous acetone at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
- **Filtration and Concentration:** Combine the extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- **Initial Purification:** Resuspend the aqueous concentrate in water and apply it to a column packed with Amberlite XAD7 HP resin. Wash the column with water to remove sugars and other polar impurities. Elute the tannin fraction with methanol.
- **Size-Exclusion Chromatography:** Concentrate the methanolic eluate and apply it to a size-exclusion chromatography column packed with Toyopearl HW-40F gel. Elute with a suitable solvent system (e.g., methanol-water gradients) to separate **Acutissimin A** from other tannins.
- **Purity Assessment and Final Product:** Monitor the fractions using High-Performance Liquid Chromatography (HPLC). Combine the fractions containing pure **Acutissimin A** and lyophilize to obtain a dry powder.

DNA Topoisomerase I Relaxation Assay

This assay measures the inhibitory effect of **Acutissimin A** on the activity of human DNA topoisomerase I.

Materials:

- Human Topoisomerase I
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
- **Acutissimin A** stock solution (in DMSO)

- Agarose gel (1%)
- Ethidium bromide or other DNA stain
- Gel electrophoresis apparatus and power supply
- UV transilluminator

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of **Acutissimin A**. Include a positive control (no inhibitor) and a negative control (no enzyme).
- **Enzyme Addition:** Initiate the reaction by adding human topoisomerase I to each tube (except the negative control).
- **Incubation:** Incubate the reaction mixtures at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
- **Agarose Gel Electrophoresis:** Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- **Visualization and Analysis:** Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess the effect of **Acutissimin A** on the viability of cancer cells.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)

- Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
- 96-well cell culture plates
- **Acutissimin A** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Acutissimin A** for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of **Acutissimin A** that inhibits 50% of cell growth).

Conclusion

Acutissimin A is a promising natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a potent DNA topoisomerase I inhibitor provides a

strong rationale for its further investigation and development as a therapeutic agent. This technical guide consolidates the current knowledge on **Acutissimin A**, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer drug discovery. Further studies are warranted to fully elucidate its complex signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

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